Nilotinib N-Oxide is a significant metabolite of Nilotinib, a second-generation tyrosine kinase inhibitor predominantly utilized in the treatment of chronic myelogenous leukemia. This compound arises from the oxidation of Nilotinib and retains some pharmacological properties of its precursor, making it a subject of interest in both therapeutic and metabolic studies. The compound's chemical identity is denoted by the CAS number 1246817-85-5, and it is recognized for its potential roles in enhancing the efficacy of cancer treatments and in understanding drug metabolism.
Nilotinib N-Oxide is classified as a pharmaceutical compound, specifically a metabolite derived from the oxidation of Nilotinib. It belongs to the category of tyrosine kinase inhibitors, which are crucial in targeting specific pathways involved in cancer cell proliferation. This classification underscores its relevance in oncology, particularly concerning chronic myelogenous leukemia.
The synthesis of Nilotinib N-Oxide typically involves the oxidation of Nilotinib using various oxidizing agents. Common methods include:
In an industrial context, the synthesis process mirrors laboratory methods but is optimized for scale. Continuous flow reactors may be utilized to improve efficiency and yield during large-scale production.
Nilotinib N-Oxide retains a structure similar to that of Nilotinib but features an additional oxygen atom due to oxidation. The molecular formula can be represented as C₂₁H₂₂ClF₃N₄O, with a molecular weight of approximately 440.87 g/mol. The structure can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its identity and purity.
Nilotinib N-Oxide can participate in several chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed. For instance, using different nucleophiles can lead to diverse substitution products.
Nilotinib N-Oxide functions similarly to its parent compound by inhibiting the activity of the BCR-ABL protein, a critical target in chronic myelogenous leukemia treatment. It binds to the ATP-binding site of this protein, preventing phosphorylation and subsequent activation, thereby disrupting signaling pathways essential for cancer cell survival and proliferation. This mechanism leads to increased apoptosis among malignant cells .
Data from stability studies indicate that Nilotinib N-Oxide maintains integrity across various stress conditions, making it suitable for further pharmaceutical applications .
Nilotinib N-Oxide has multiple scientific applications:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3